Cas no 2228815-22-1 (3-ethenyl-3,4-dihydro-2H-1-benzopyran)

3-ethenyl-3,4-dihydro-2H-1-benzopyran structure
2228815-22-1 structure
商品名:3-ethenyl-3,4-dihydro-2H-1-benzopyran
CAS番号:2228815-22-1
MF:C11H12O
メガワット:160.212383270264
CID:6335657
PubChem ID:58549992

3-ethenyl-3,4-dihydro-2H-1-benzopyran 化学的及び物理的性質

名前と識別子

    • 3-ethenyl-3,4-dihydro-2H-1-benzopyran
    • EN300-1774238
    • 2228815-22-1
    • インチ: 1S/C11H12O/c1-2-9-7-10-5-3-4-6-11(10)12-8-9/h2-6,9H,1,7-8H2
    • InChIKey: VSOZUTFNBNVGQV-UHFFFAOYSA-N
    • ほほえんだ: O1C2C=CC=CC=2CC(C=C)C1

計算された属性

  • せいみつぶんしりょう: 160.088815002g/mol
  • どういたいしつりょう: 160.088815002g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 164
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 9.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

3-ethenyl-3,4-dihydro-2H-1-benzopyran 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1774238-0.25g
3-ethenyl-3,4-dihydro-2H-1-benzopyran
2228815-22-1
0.25g
$1117.0 2023-09-20
Enamine
EN300-1774238-0.5g
3-ethenyl-3,4-dihydro-2H-1-benzopyran
2228815-22-1
0.5g
$1165.0 2023-09-20
Enamine
EN300-1774238-1.0g
3-ethenyl-3,4-dihydro-2H-1-benzopyran
2228815-22-1
1g
$1214.0 2023-06-03
Enamine
EN300-1774238-2.5g
3-ethenyl-3,4-dihydro-2H-1-benzopyran
2228815-22-1
2.5g
$2379.0 2023-09-20
Enamine
EN300-1774238-10.0g
3-ethenyl-3,4-dihydro-2H-1-benzopyran
2228815-22-1
10g
$5221.0 2023-06-03
Enamine
EN300-1774238-10g
3-ethenyl-3,4-dihydro-2H-1-benzopyran
2228815-22-1
10g
$5221.0 2023-09-20
Enamine
EN300-1774238-1g
3-ethenyl-3,4-dihydro-2H-1-benzopyran
2228815-22-1
1g
$1214.0 2023-09-20
Enamine
EN300-1774238-0.05g
3-ethenyl-3,4-dihydro-2H-1-benzopyran
2228815-22-1
0.05g
$1020.0 2023-09-20
Enamine
EN300-1774238-5.0g
3-ethenyl-3,4-dihydro-2H-1-benzopyran
2228815-22-1
5g
$3520.0 2023-06-03
Enamine
EN300-1774238-0.1g
3-ethenyl-3,4-dihydro-2H-1-benzopyran
2228815-22-1
0.1g
$1068.0 2023-09-20

3-ethenyl-3,4-dihydro-2H-1-benzopyran 関連文献

3-ethenyl-3,4-dihydro-2H-1-benzopyranに関する追加情報

Introduction to 3-ethenyl-3,4-dihydro-2H-1-benzopyran (CAS No: 2228815-22-1)

3-Ethenyl-3,4-dihydro-2H-1-benzopyran, identified by the Chemical Abstracts Service registry number 2228815-22-1, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzopyran class, a structural motif renowned for its broad spectrum of biological activities. The presence of a vinyl group at the 3-position and a dihydro ring system contributes to its unique chemical properties and potential pharmacological applications.

The molecular structure of 3-ethenyl-3,4-dihydro-2H-1-benzopyran consists of a fused benzene and pyran ring system, with the ethenyl substituent enhancing its reactivity and interaction with biological targets. This structural framework is reminiscent of several naturally occurring and synthetic molecules that have demonstrated efficacy in modulating various cellular processes. The compound’s stability and solubility profile make it a promising candidate for further exploration in drug discovery programs.

In recent years, there has been growing interest in benzopyran derivatives due to their reported activities as kinase inhibitors, anti-inflammatory agents, and antioxidants. The specific arrangement of functional groups in 3-ethenyl-3,4-dihydro-2H-1-benzopyran suggests potential interactions with enzymes and receptors involved in pathways relevant to cancer, neurodegenerative diseases, and inflammatory disorders. Preliminary computational studies have indicated that this compound may exhibit binding affinity to certain protein targets, warranting further experimental validation.

One of the most compelling aspects of 3-ethenyl-3,4-dihydro-2H-1-benzopyran is its versatility in synthetic chemistry. The presence of the vinyl group allows for diverse functionalization strategies, enabling the creation of analogues with tailored biological properties. Researchers have leveraged this flexibility to develop libraries of related compounds for high-throughput screening assays. Such efforts have led to the identification of several hits with promising pharmacological profiles, underscoring the importance of this scaffold in medicinal chemistry.

The pharmacokinetic properties of 3-ethenyl-3,4-dihydro-2H-1-benzopyran are also of considerable interest. Initial pharmacokinetic studies suggest that the compound exhibits moderate oral bioavailability and reasonable metabolic stability. These characteristics are critical for evaluating its potential as a lead compound for further development. Additionally, the compound’s favorable solubility profile enhances its suitability for formulation into various drug delivery systems, including oral tablets and injectable solutions.

Recent advances in drug discovery technologies have facilitated a deeper understanding of the mechanisms by which benzopyran derivatives exert their effects. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate the binding modes of these compounds with target proteins. These structural insights have guided medicinal chemists in optimizing potency and selectivity. For instance, modifications to the substituents on the benzopyran core have led to compounds with improved binding affinities and reduced off-target effects.

The therapeutic potential of 3-ethenyl-3,4-dihydro-2H-1-benzopyran is further highlighted by its activity in preclinical models. Studies conducted in cell culture systems have demonstrated that this compound can modulate key signaling pathways associated with disease progression. Notably, it has shown inhibitory effects on certain kinases implicated in cancer cell proliferation and survival. Similarly, animal models have revealed anti-inflammatory properties, suggesting its utility in treating chronic inflammatory conditions.

The synthesis of 3-ethenyl-3,4-dihydro-2H-1-benzopyran involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. Key steps include cyclization reactions to form the dihydrobenzopyran core followed by vinylation to introduce the ethenyl substituent. Advances in catalytic processes have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields. These innovations align with global efforts to promote green chemistry principles in pharmaceutical manufacturing.

The regulatory landscape for novel compounds like 3-ethenyl-3,4-dihydro-2H-1-benzopyran is stringent but well-defined. Regulatory agencies require comprehensive data on safety, efficacy, and quality before approving new drugs for clinical use. Researchers must navigate rigorous preclinical testing protocols before advancing into human trials. However, the growing body of evidence supporting the potential benefits of benzopyran derivatives provides encouragement for future development efforts.

In conclusion,3-Ethenyl - 3 , 4 - dihydro - 2 H - 1 - benzopyran ( CAS No: 2228815 - 22 - 1 ) represents a promising scaffold for drug discovery with diverse biological activities and synthetic versatility . Its structural features , coupled with preliminary pharmacological findings , make it an attractive candidate for further investigation . As research continues , it is anticipated that this compound will contribute valuable insights into therapeutic strategies targeting various diseases .

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd